(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
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Overview
Description
JWH 398 6-chloronaphthyl isomer is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is an analytical reference standard used primarily in research and forensic applications . The compound is characterized by the presence of a chloro group attached to the naphthyl ring at the 6-position, differentiating it from other isomers.
Preparation Methods
The synthesis of JWH 398 6-chloronaphthyl isomer involves several steps. The general synthetic route includes the following steps:
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the naphthyl group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction, where the indole reacts with a naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the chloro group: The chloro group is introduced via a halogenation reaction, typically using chlorine gas or a chlorinating agent like thionyl chloride.
Chemical Reactions Analysis
JWH 398 6-chloronaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
JWH 398 6-chloronaphthyl isomer is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science. Some of its applications include:
Mechanism of Action
JWH 398 6-chloronaphthyl isomer exerts its effects by acting as an agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). The compound binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways that modulate various physiological processes . The activation of CB1 receptors in the brain is associated with psychoactive effects, while the activation of CB2 receptors in peripheral tissues is linked to anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
JWH 398 6-chloronaphthyl isomer is structurally similar to other synthetic cannabinoids, such as:
JWH 018: This compound has a similar indole core but lacks the chloro group on the naphthyl ring.
JWH 073: Similar to JWH 018, JWH 073 has a different alkyl chain length attached to the indole core.
Properties
Molecular Formula |
C24H22ClNO |
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Molecular Weight |
375.9 |
IUPAC Name |
(6-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(20-9-4-5-11-23(20)26)24(27)21-10-7-8-17-15-18(25)12-13-19(17)21/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
InChI Key |
AICJARHUOUQZSH-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl |
Synonyms |
(6-chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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